molecular formula C8H4BrN3 B13006169 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Cat. No.: B13006169
M. Wt: 222.04 g/mol
InChI Key: SLJQMYNJDVTZGY-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1690342-34-7) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The molecular formula is C8H4BrN3, with a molecular weight of 222.04 g/mol . This solid compound should be stored under an inert atmosphere at 2-8°C . The scaffold is a privileged structure in the design of kinase inhibitors. Research on closely related 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their potent activity as fibroblast growth factor receptor (FGFR) inhibitors, with some compounds exhibiting IC50 values in the single-digit nanomolar range against FGFR1, 2, and 3 . These findings highlight the potential of this chemical series in developing targeted cancer therapies, as FGFR signaling is crucial in tumor proliferation and survival . The molecular structure incorporates two key functional handles: a bromine atom amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and a carbonitrile group that can be further functionalized or contribute to target binding through hydrogen bonding. This makes the compound an ideal intermediate for constructing diverse chemical libraries for biological screening. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. GHS safety warnings include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,(H,11,12)

InChI Key

SLJQMYNJDVTZGY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with bromine in the presence of a suitable solvent like acetic acid or dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired brominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can enhance the yield and purity of the product while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a common reagent.

Major Products Formed

    Substitution Reactions: Formation of 5-substituted pyrrolo[2,3-b]pyridine derivatives.

    Coupling Reactions: Formation of biaryl or alkyne-substituted pyrrolo[2,3-b]pyridine derivatives.

    Reduction Reactions: Formation of 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The primary application of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile lies in its potential as an anticancer agent. Research indicates that this compound can inhibit Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. These receptors play a crucial role in tumor cell proliferation and survival.

  • Mechanism of Action : The compound binds to the active site of FGFRs, disrupting downstream signaling pathways that promote cancer cell growth. This mechanism has been validated through various studies, showing IC50 values ranging from 7 to 712 nM against different FGFR isoforms .
  • Case Study : A notable study demonstrated that derivatives of this compound significantly inhibited breast cancer cell proliferation and induced apoptosis in vitro. For instance, compound 4h exhibited potent inhibitory activity against FGFRs and showed promising results in reducing tumor growth in preclinical models .

Antimicrobial Properties

In addition to its anticancer applications, this compound has shown antimicrobial and antifungal properties.

  • Antiviral Activity : Certain derivatives have demonstrated efficacy against respiratory syncytial virus (RSV), indicating potential for treating viral infections.
  • Bacterial and Fungal Studies : The compound has been evaluated for its activity against various pathogens, including Staphylococcus aureus and Candida albicans. Structure-activity relationship (SAR) studies have identified specific functional groups that enhance antimicrobial efficacy.

Summary of Antimicrobial Activity

PathogenActivity Level
Staphylococcus aureusModerate to High
Candida albicansModerate to High
Respiratory Syncytial VirusSignificant

Enzyme Inhibition

This compound is also studied for its role as an enzyme inhibitor.

  • Human Neutrophil Elastase (HNE) : Derivatives have been identified as potent inhibitors of HNE, which is relevant in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that certain derivatives of this compound exhibit favorable bioavailability profiles, with some showing over 90% bioavailability in animal models. However, high protein binding may affect therapeutic efficacy in vivo.

Summary of Pharmacokinetic Data

ParameterValue
Bioavailability>90%
Protein BindingHigh

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The bromine atom and cyano group contribute to the binding affinity and specificity of the compound towards its targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling molecules .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Differences :

  • Halogen Type : Replacing bromine with chlorine (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) decreases molecular weight and polarizability, impacting solubility and reactivity .

Data Table 1: Halogen-Substituted Analogs

Compound Name Molecular Formula Molecular Weight Halogen Position Yield (%) Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile C₈H₄BrN₃ 225.04 5 N/A
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile C₈H₄BrN₃ 225.04 4 N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ 224.65 5 60

Functional Group Modifications

Key Differences :

  • Nitrile vs. Carboxylic Acid : Replacing the nitrile with a carboxylic acid (e.g., 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, CAS 800401-71-2) introduces hydrogen-bonding capacity, enhancing solubility but reducing electrophilicity .
  • Aldehyde Derivatives : The aldehyde group in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (67% yield) enables further derivatization, such as Grignard reactions, to generate alcohols or amines .

Data Table 2: Functional Group Variants

Compound Name Molecular Formula Functional Group Key Applications Yield (%) Reference
This compound C₈H₄BrN₃ Nitrile Kinase inhibitor synthesis N/A
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ Carboxylic acid Metal-chelating agents N/A
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C₈H₅BrN₂O Aldehyde Intermediate for C–C bond formation 67

Ring System Variations

Key Differences :

  • Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-b]pyridine : Changing the ring fusion (e.g., 5-Bromo-1H-pyrrolo[3,2-b]pyridine, CAS 1000341-51-4) shifts the position of nitrogen atoms, altering π-π stacking interactions in drug-receptor binding .
  • Thienopyridine Analogs: Replacing the pyrrole ring with thiophene (e.g., 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) increases aromaticity and stability .

Data Table 3: Ring System Variants

Compound Name Core Structure Molecular Formula Key Properties Reference
This compound Pyrrolo[2,3-b]pyridine C₈H₄BrN₃ High electrophilicity
5-Bromo-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine C₇H₅BrN₂ Enhanced planarity
3-Amino-5-bromo-thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine C₁₀H₉BrN₂OS Improved metabolic stability

Biological Activity

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused pyridine and pyrrole structure, with a bromine atom at the 5-position and a carbonitrile group at the 2-position. Its molecular formula is C7H5BrN2, and it has a molecular weight of approximately 222.042 g/mol. The unique structural characteristics of this compound contribute to its reactivity and biological activity.

This compound primarily acts as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). FGFRs play crucial roles in various cancers by regulating cell proliferation, migration, and survival. Inhibition of FGFR signaling pathways can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells. The compound binds to the active site of FGFRs, effectively blocking downstream signaling pathways that promote tumor growth .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent activity against multiple FGFR subtypes (FGFR1, FGFR2, FGFR3). For instance, one study reported that certain derivatives demonstrated IC50 values in the nanomolar range (7 nM for FGFR1) and effectively inhibited breast cancer cell proliferation while inducing apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial and antifungal activities. Some studies have indicated that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (nM)Remarks
FGFR InhibitionFGFR17Potent anticancer activity
FGFR29Significant reduction in cancer cell proliferation
FGFR325Induces apoptosis in cancer cells
AntimicrobialVarious BacteriaVariesEffective against MRSA and other pathogens

Case Study: Anticancer Efficacy

A notable study evaluated the efficacy of a derivative of this compound in vitro against breast cancer cells (4T1 line). The results revealed that treatment with this derivative significantly inhibited cell migration and invasion while promoting apoptosis. This highlights its potential as a lead compound for developing new cancer therapies targeting FGFR pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use. Preliminary data suggest favorable absorption characteristics, which are essential for effective drug delivery. Further studies are needed to fully characterize its metabolism and excretion pathways.

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